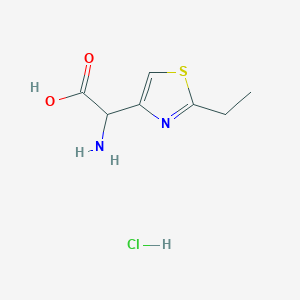
2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride is a chemical compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of 2-ethyl-1,3-thiazol-4-amine: This can be achieved by reacting ethylamine with carbon disulfide and sodium hydroxide.
Conversion to 2-(2-ethyl-1,3-thiazol-4-yl)acetic acid: The thiazol-4-amine is then subjected to a carboxylation reaction using carbon monoxide and a suitable catalyst.
Formation of hydrochloride salt: The resulting carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiazole-4-sulfoxide or thiazole-4-sulfone.
Reduction: Thiazole-4-amine derivatives.
Substitution: N-alkyl or N-acyl derivatives of the amino group.
科学的研究の応用
2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the role of thiazole derivatives in various biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to desired therapeutic outcomes. The exact mechanism can vary based on the specific application and the biological system .
類似化合物との比較
2-Aminothiazole
Ethylthiazole
2-(2-Amino-1,3-thiazol-4-yl)acetic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
生物活性
2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride, a derivative of thiazole, has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and enzyme inhibition capabilities.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₅H₇ClN₂O₂S
- Molecular Weight : 194.64 g/mol
- CAS Number : 66659-20-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . A notable study synthesized various thiazole derivatives and assessed their activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The findings indicated that certain derivatives exhibited significant cytotoxic effects, with IC₅₀ values demonstrating their potency in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 4c | MCF-7 | 2.57 ± 0.16 |
| HepG2 | 7.26 ± 0.44 | |
| Staurosporine (control) | MCF-7 | 6.77 ± 0.41 |
| HepG2 | 8.4 ± 0.51 |
The compound labeled as 4c was particularly effective in inhibiting VEGFR-2 kinase activity, crucial for tumor angiogenesis, with an IC₅₀ of 0.15 µM compared to Sorafenib (IC₅₀ = 0.059 µM) .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. A study focusing on the synthesis of new heteroaryl thiazole derivatives reported promising results against various microbial strains. The presence of specific substituents on the thiazole ring significantly influenced their antimicrobial efficacy.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit key enzymes involved in metabolic processes and disease progression. For instance, studies have shown that thiazole derivatives can inhibit tyrosinase and other enzymes linked to metabolic disorders, suggesting a dual role in both anticancer and metabolic regulation .
Case Studies
- Synthesis and Evaluation of Thiazole Derivatives
- Antimicrobial Studies
特性
IUPAC Name |
2-amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-2-5-9-4(3-12-5)6(8)7(10)11;/h3,6H,2,8H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSYVMMCUAFAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














